Sardomozide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Sardomozide, also known as CGP 48664 or SAM-486A, is a small molecule compound that acts as a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This enzyme is crucial in the polyamine biosynthesis pathway, which is essential for cellular growth and differentiation. Sardomozide has gained significant attention in research due to its broad-spectrum antiproliferative and antitumor activities, making it a candidate for cancer therapies .

- Oxidation: This process can yield several oxidized derivatives of sardomozide under specific conditions using agents such as hydrogen peroxide and potassium permanganate.

- Reduction: Sardomozide can be reduced to produce different forms with altered biological activities, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can participate in substitution reactions where functional groups are replaced, allowing modifications to its properties .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Reagents: Halogens, alkylating agents.

Major Products

The reactions involving sardomozide can lead to various derivatives with different biological activities and chemical properties. These derivatives are often explored for potential therapeutic applications .

Sardomozide primarily exerts its biological effects by inhibiting SAMDC, which leads to a reduction in polyamine levels within cells. Polyamines are vital for cell proliferation and survival; thus, their depletion results in cell growth arrest and apoptosis in cancer cells. Research indicates that sardomozide has significant antiproliferative effects against various tumor cell lines, highlighting its potential as an anticancer agent .

Sardomozide can be synthesized through a multi-step process that includes:

- Formation of the Core Structure: Initial condensation reactions form the core structure of the compound.

- Functional Group Modifications: Subsequent steps introduce and modify functional groups to achieve desired properties.

- Purification: Techniques such as recrystallization or chromatography are employed to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the synthesis process is scaled up with optimized conditions (temperature, pressure, solvent systems) to maximize yield while minimizing impurities. Continuous flow reactors and automated synthesis platforms are often utilized for efficiency and reproducibility .

Sardomozide has diverse applications across several fields:

- Chemistry: Used as a tool compound to study polyamine biosynthesis regulation.

- Biology: Employed in cell biology research to investigate polyamines' roles in growth and differentiation.

- Medicine: Investigated for its potential use in cancer therapy due to its antiproliferative properties.

- Industry: Utilized in developing new pharmaceuticals and quality control processes .

Studies have demonstrated that sardomozide can synergistically enhance the effects of other anticancer agents, particularly in cancer cells deficient in methylthioadenosine phosphorylase (MTAP). This combination therapy approach has shown promise in enhancing cell growth inhibition and inducing apoptosis . Furthermore, sardomozide's ability to significantly reduce intracellular polyamine concentrations positions it as a critical component in cancer treatment regimens targeting polyamine metabolism .

Several compounds exhibit similar mechanisms or structures to sardomozide:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Synucleozid dihydrochloride | SAMDC inhibitor | Similar potency but different structural features |

| PreQ1 dihydrochloride | Different mechanism | Used in similar research applications |

| BD 1063 dihydrochloride | Different biological targets | Shares structural similarities but distinct targets |

Sardomozide stands out due to its high potency and selectivity for SAMDC. Its unique ability to significantly reduce polyamine levels makes it a valuable tool for both basic and applied research in cancer biology .

Sardomozide emerged from efforts to improve upon methylglyoxal-bis(guanylhydrazone) (MGBG), the first-generation SAMDC inhibitor. MGBG demonstrated antitumor activity but suffered from poor specificity, mitochondrial toxicity, and limited clinical success. Novartis Pharma AG synthesized Sardomozide in the 1990s as part of a targeted approach to enhance potency and reduce off-target effects.

Key milestones include:

- Preclinical validation: Sardomozide exhibited an IC₅₀ of 5 nM against SAMDC, 200-fold more potent than MGBG.

- Phase I trials: Evaluated in advanced cancers using continuous 120-hour infusions, with doses escalating to 700 mg/m²/cycle.

- Phase II trials: Tested in non-Hodgkin’s lymphoma and metastatic melanoma, showing minimal therapeutic benefit.

The compound’s development was discontinued due to insufficient efficacy and toxicity concerns, including reversible neutropenia and fatigue.

Nomenclature and Alternative Designations

Sardomozide is known by multiple synonyms reflecting its chemical structure and developmental history:

The dihydrochloride salt (CGP 48664 dihydrochloride) is the most commonly used formulation, with a molecular weight of 303.19 g/mol.

Classification in Chemical Taxonomy

Sardomozide belongs to the guanylhydrazone class of compounds, structurally related to MGBG but optimized for specificity.

Structural and Molecular Characteristics

- Molecular formula: C₁₁H₁₆Cl₂N₆ (dihydrochloride salt).

- IUPAC name: (E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide dihydrochloride.

- Key functional groups: Amidino groups and a hydrazone moiety critical for SAMDC inhibition.

- SMILES:

Cl.Cl.[H]/N=C(\N)/NN=C1CCC2C(=CC=CC=21)C(N)=N.

Taxonomic Relationships

| Category | Details |

|---|---|

| Chemical class | Hydrazone, amidine, indene derivative |

| Biological class | Polyamine biosynthesis inhibitor |

| Therapeutic category | Anticancer agent (discontinued) |

Overview of Significance in Polyamine Research

Polyamine Biosynthesis and SAMDC’s Role

SAMDC catalyzes the decarboxylation of S-adenosylmethionine (SAM), producing decarboxylated SAM (dcSAM), a precursor for spermidine and spermine synthesis. These polyamines stabilize DNA, regulate translation, and promote cell growth. In cancer, elevated polyamine levels correlate with aggressive proliferation, making SAMDC a therapeutic target.

Mechanism of Action

Sardomozide inhibits SAMDC through:

- Competitive binding: Mimicking dcSAM’s structure to block enzyme activity.

- Enzyme stabilization: Preventing proteolytic degradation, increasing intracellular persistence.

Preclinical vs. Clinical Outcomes

Lessons for Targeted Therapy

Sardomozide’s failure highlights challenges in polyamine-targeted cancer therapy:

Sardomozide is a chemical compound with the molecular formula C11H14N6 [1] [2]. The molecular weight of sardomozide is 230.27 g/mol, as determined by precise molecular mass calculations [1] [8]. This nitrogen-rich compound contains a total of 31 atoms, with carbon and nitrogen atoms forming the primary structural framework [2] [4]. The empirical formula represents the simplest whole-number ratio of atoms present in the compound, which corresponds to the molecular formula in this case [2] [8].

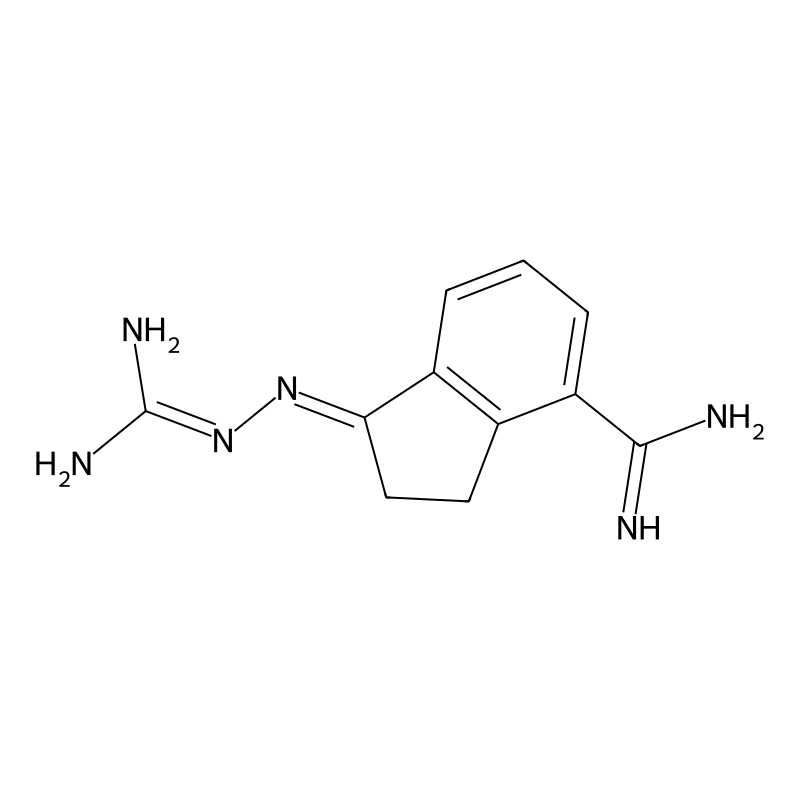

The compound is also known by its International Union of Pure and Applied Chemistry (IUPAC) name: (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide [8] [10]. This systematic nomenclature provides information about the structural arrangement of atoms within the molecule, including the presence of functional groups and the stereochemical configuration [2] [8].

Table 1: Molecular Properties of Sardomozide

| Property | Value |

|---|---|

| Molecular Formula | C11H14N6 |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide |

| CAS Number | 149400-88-4 |

| E/Z Centers | 1 |

| Stereochemistry | ACHIRAL |

| Defined Stereocenters | 0 / 0 |

| Optical Activity | NONE |

Sardomozide can also exist in salt forms, with the dihydrochloride salt being the most common derivative used in research settings [3] [4]. The molecular formula of sardomozide dihydrochloride is C11H16Cl2N6, with a corresponding molecular weight of 303.19 g/mol [3] [6]. This salt form is identified by the Chemical Abstracts Service (CAS) registry number 138794-73-7 [4] [6].

Structural Elucidation and Confirmation

The structural elucidation of sardomozide has been accomplished through various analytical techniques that provide complementary information about its molecular architecture [2] [9]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, has been instrumental in determining the connectivity of atoms within the molecule [9] [11]. The NMR spectra reveal characteristic signals for the aromatic protons in the indene ring system and the protons associated with the guanidine and hydrazone functional groups [2] [11].

Mass spectrometry has been employed to confirm the molecular weight and fragmentation pattern of sardomozide [4] [9]. The molecular ion peak at m/z 230.27 corresponds to the calculated molecular weight, providing confirmation of the molecular formula [2] [8]. Fragmentation patterns observed in mass spectrometry help in identifying structural subunits within the molecule [9] [11].

X-ray crystallography has provided definitive evidence of the three-dimensional arrangement of atoms in sardomozide crystals [2] [4]. This technique has confirmed the presence of an indene core structure with amidine and guanylhydrazone substituents [4] [8]. The crystal structure analysis has also revealed important information about intermolecular interactions, including hydrogen bonding patterns that influence the compound's physical properties [4] [9].

Infrared (IR) spectroscopy has been used to identify functional groups present in sardomozide [9] [11]. Characteristic absorption bands for N-H stretching vibrations (3300-3500 cm-1), C=N stretching (1640-1690 cm-1), and aromatic C=C stretching (1400-1600 cm-1) provide evidence for the presence of amidine, hydrazone, and aromatic functional groups [9] [11].

The structural representation of sardomozide can be expressed using various notations, including Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) [4] [8]:

Table 2: Structural Representations of Sardomozide

| Representation | Value |

|---|---|

| SMILES | C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N |

| Isomeric SMILES | C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N |

| InChI | InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ |

| InChI Key | CYPGNVSXMAUSJY-CXUHLZMHSA-N |

The structural confirmation of sardomozide involves comparing analytical data with reference standards and ensuring consistency across multiple analytical techniques [9] [11]. Short tandem repeat (STR)-based genotyping has been used to confirm the identity of sardomozide in research settings, providing a molecular fingerprint that can be matched against reference databases [11] [13].

Stereochemistry and Isomerism

Sardomozide exhibits E/Z isomerism due to restricted rotation around the carbon-nitrogen double bond (C=N) in its structure [4] [5]. This type of stereoisomerism arises because the π-bond component of the double bond prevents free rotation, leading to distinct spatial arrangements of substituents [5] [13]. According to the structural data, sardomozide contains one E/Z center, specifically at the hydrazone functional group [4] [8].

The compound adopts the E configuration at this stereocenter, as indicated by the notation in its IUPAC name: (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide [8] [10]. In the E isomer, the higher priority groups are positioned on opposite sides of the C=N double bond [5] [13]. The stereochemical configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities based on atomic number [5] [16].

The stereochemistry of sardomozide is described as achiral, meaning the molecule does not possess a chiral center and is superimposable on its mirror image [4] [8]. The compound has no defined stereocenters (0/0), as indicated in structural databases [4] [8]. Consequently, sardomozide exhibits no optical activity, as it does not rotate plane-polarized light [4] [8].

The E configuration of sardomozide is critical for its molecular recognition properties and influences its three-dimensional shape and potential interactions with biological targets [5] [13]. This stereochemical feature is represented in the isomeric SMILES notation by the forward and backward slashes (/ and \$$ that denote the geometry around the double bond: C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N [8] [10].

The stereochemical configuration of sardomozide has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography [4] [9]. These methods provide direct evidence of the spatial arrangement of atoms and confirm the E configuration at the C=N double bond [5] [9].

Physicochemical Properties

Sardomozide exists as a solid powder at room temperature, with a white to off-white appearance [3] [14]. This physical state is consistent with its molecular structure, which contains multiple hydrogen bond donors and acceptors that contribute to strong intermolecular interactions in the solid state [3] [14].

The solubility profile of sardomozide varies depending on the solvent system [3] [17]. In dimethyl sulfoxide (DMSO), sardomozide exhibits a solubility of 10 mg/mL (32.98 mM) when subjected to ultrasonic treatment, warming, and heating to 60°C [17]. In water, its solubility is lower at 3.85 mg/mL (12.70 mM) under similar conditions of ultrasonic treatment, warming, and heating to 60°C [17]. The dihydrochloride salt form of sardomozide demonstrates enhanced water solubility compared to the free base due to increased ionic interactions [14].

Table 3: Physicochemical Properties of Sardomozide

| Property | Value |

|---|---|

| Physical State | Solid powder (white to off-white) |

| Solubility in DMSO | 10 mg/mL (32.98 mM; with ultrasonic, warming and heating to 60°C) |

| Solubility in Water | 3.85 mg/mL (12.70 mM; with ultrasonic, warming and heating to 60°C) |

| Storage Temperature | -20°C |

| Storage Conditions | Sealed storage, away from moisture, in airtight, light-resistant containers |

| Stability in Solution | In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |

The compound's density has been reported as approximately 1.5±0.1 g/cm³, which is typical for organic compounds containing aromatic rings and multiple nitrogen atoms [6]. The boiling point of sardomozide is estimated to be 490.6±55.0 °C at 760 mmHg, indicating its high thermal stability [6]. The flash point is reported as 250.5±31.5 °C, suggesting that the compound is not highly flammable under normal conditions [6].

Sardomozide contains multiple functional groups that can participate in hydrogen bonding, including amidine and guanylhydrazone moieties [2] [8]. These functional groups contribute to the compound's hydrophilicity and influence its solubility characteristics [3] [17]. The presence of an aromatic indene ring system imparts some hydrophobic character to the molecule, resulting in a balanced hydrophilic-lipophilic profile [2] [8].

The partition coefficient (logP) and distribution coefficient (logD) values for sardomozide have not been extensively reported in the literature but would be expected to reflect its moderate hydrophilicity due to the presence of multiple nitrogen atoms [3] . These parameters are important for predicting the compound's behavior in biological systems, including membrane permeability and tissue distribution [3] .